N'-[(E)-(4-Isopropylphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide
Description
This compound belongs to the class of 1,2,4-triazole derivatives bearing a hydrazone moiety, characterized by a sulfanylacetohydrazide backbone. Its structure includes:
- Sulfanyl group: Linked to the triazole ring at position 3, contributing to hydrogen-bonding interactions and metabolic stability .
- Hydrazone moiety: Formed by the condensation of the acetohydrazide with a 4-isopropylphenyl aldehyde, adopting an (E)-configuration confirmed via spectroscopic and crystallographic methods in analogous compounds .
The 3,4,5-trimethoxyphenyl substituent is notable for its electron-rich aromatic system, which is often associated with anticancer and antimicrobial activities in similar triazole derivatives .
Properties
Molecular Formula |
C29H31N5O4S |
|---|---|
Molecular Weight |
545.7 g/mol |
IUPAC Name |
2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C29H31N5O4S/c1-19(2)21-13-11-20(12-14-21)17-30-31-26(35)18-39-29-33-32-28(34(29)23-9-7-6-8-10-23)22-15-24(36-3)27(38-5)25(16-22)37-4/h6-17,19H,18H2,1-5H3,(H,31,35)/b30-17+ |
InChI Key |
ORDAQDSCKPRJFH-OCSSWDANSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-Isopropylphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide typically involves multiple steps, starting with the preparation of the triazole ring The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-Isopropylphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce different functional groups onto the aromatic rings.
Scientific Research Applications
Antimicrobial and Anticancer Properties
Research indicates that N'-[(E)-(4-Isopropylphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide exhibits potential as an antimicrobial and anticancer agent. Its mechanism of action involves interaction with specific enzymes or receptors that are crucial for microbial growth or cancer cell proliferation.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxic effects against various cancer cell lines. The triazole ring was identified as a key structural feature enhancing its bioactivity by facilitating binding to target proteins involved in cancer cell survival pathways .
Antifungal Activity
The compound has also been investigated for its antifungal properties. The presence of the sulfanyl group enhances its efficacy against fungal pathogens by disrupting their cellular functions.
Case Study: Antifungal Efficacy
In a recent investigation, this compound demonstrated potent antifungal activity against Candida species in vitro. The study highlighted the importance of the compound's structural components in mediating its antifungal effects .
Development of Conductive Materials
In materials science, this compound is being explored for its potential use in developing new materials with specific electrical properties . The incorporation of the triazole ring can impart conductivity to polymer matrices.
Research Findings: Conductivity Enhancement
A study indicated that incorporating this compound into polymer composites significantly improved their electrical conductivity compared to traditional materials .
Intermediate in Synthetic Pathways
The compound serves as an important intermediate in organic synthesis. Its unique structure allows for various chemical transformations that can lead to the creation of more complex molecules.
Synthetic Methodologies
Research has shown that this compound can undergo oxidation and substitution reactions under controlled conditions. These reactions facilitate the introduction of new functional groups into existing molecular frameworks .
Mechanism of Action
The mechanism of action of N’-[(E)-(4-Isopropylphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The triazole ring and sulfanyl group are key functional groups that enable the compound to bind to enzymes or receptors, inhibiting their activity. This can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Analogues
Key Observations :
- The 4-isopropylphenyl hydrazone moiety improves hydrophobic interactions in biological systems compared to smaller substituents like ethoxy or hydroxy groups .
Bioactivity and Mechanism
Anticancer Activity
- Target Compound: Predicted to inhibit cancer cell migration and spheroid growth via triazole-mediated disruption of microtubule assembly, similar to compound 10 (N'-(4-(dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide), which showed antimetastatic effects in melanoma cells .
- Compound 6f : Demonstrated IC50 values of <10 µM against breast cancer (MDA-MB-231) via pyridine-mediated kinase inhibition.
- OLC-12 : Acts as an Orco agonist, highlighting the role of sulfanyl-triazole moieties in receptor binding.
Antioxidant and Antimicrobial Potential
- Analogues with hydroxy or methoxy groups (e.g., compound 6j ) exhibit radical scavenging activity, suggesting the target compound’s trimethoxy substituent may confer similar properties .
Biological Activity
N'-[(E)-(4-Isopropylphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring and a hydrazide moiety, which are known for their diverse biological activities. Its molecular formula is , with a molecular weight of approximately 465.6 g/mol. The structure includes functional groups that may contribute to its biological effects.
Antimicrobial Properties
Research indicates that compounds with triazole and hydrazide moieties exhibit significant antimicrobial activity. In vitro studies have shown that derivatives of similar structures can inhibit the growth of various bacterial and fungal strains. For instance, a related compound demonstrated minimum inhibitory concentrations (MIC) comparable to established antibiotics like ciprofloxacin and ketoconazole .
Anticancer Activity
Preliminary investigations into the anticancer properties of related compounds have shown promising results. For example, compounds containing trimethoxyphenyl groups have been reported to exert antiproliferative effects against cancer cell lines such as HeLa and MDA-MB-231. These studies suggest that the incorporation of specific aromatic rings enhances cytotoxicity and may lead to the development of novel anticancer agents .
The proposed mechanism of action for similar compounds often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies suggest that these compounds can effectively bind to target proteins involved in cell division and survival pathways .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of a compound structurally similar to this compound against various pathogens. Results indicated significant inhibition against both Gram-positive and Gram-negative bacteria as well as fungi. The study utilized a broth microdilution method to determine MIC values.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 8 |
Case Study 2: Anticancer Activity
In another investigation, a series of hydrazone derivatives were synthesized and tested for their anticancer properties against multiple cancer cell lines. The most active derivative exhibited an IC50 value of 60 nM against HeLa cells, indicating potent antiproliferative activity. The study highlighted the importance of substituent positions on the phenyl rings in modulating biological activity.
| Compound ID | IC50 (µM) | Cell Line |
|---|---|---|
| 3a | 0.060 | HeLa |
| 3b | >10 | MDA-MB-231 |
| 3c | 1.02 | HT-29 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
